Naloxonazine (dihydrochloride) is a synthetic compound derived from naloxone, primarily recognized for its role as an opioid receptor antagonist. It is utilized in research settings to study opioid-induced respiratory depression and has potential applications in treating opioid overdose and addiction. Naloxonazine acts selectively on the mu-opioid receptor, making it a valuable tool in pharmacological studies.
Naloxonazine is classified as an opioid antagonist, specifically targeting the mu-opioid receptor. It is often synthesized from naloxone, which is a well-known opioid antagonist used clinically to reverse opioid overdoses. The dihydrochloride form of naloxonazine enhances its solubility and stability, making it suitable for various experimental applications.
The synthesis of naloxonazine typically involves several steps, starting with the modification of naloxone. The general synthetic route includes:
For instance, one method described involves treating naloxone with specific reagents under controlled conditions to yield naloxonazine with high purity and yield .
Naloxonazine has a complex molecular structure characterized by a morphinan backbone similar to that of naloxone but with distinct modifications that enhance its selectivity and potency at the mu-opioid receptor. The chemical formula for naloxonazine dihydrochloride is C₁₉H₂₃Cl₂N₂O₃, and its molecular weight is approximately 392.31 g/mol.
Naloxonazine participates in various chemical reactions typical of opioid derivatives. Notably:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor these reactions and assess purity .
Naloxonazine functions primarily as a selective antagonist at the mu-opioid receptor. When administered, it competes with endogenous opioids (like endorphins) for binding sites on these receptors. This competition prevents the activation of downstream signaling pathways associated with pain relief and euphoria typically induced by opioids.
The mechanism can be summarized as follows:
Relevant data include melting point ranges, solubility parameters, and stability profiles under various pH conditions .
Naloxonazine has significant applications in scientific research, particularly in studies involving:
Naloxonazine dihydrochloride (C₃₉H₄₄N₄O₆·2HCl·H₂O) is a potent, irreversible antagonist distinguished by its high selectivity for the μ1-opioid receptor (μ1-OR) subtype. This selectivity arises from its unique bis-hydrazine structure, which enables covalent modification of the μ1-OR’s extracellular or transmembrane domains. Unlike competitive antagonists (e.g., naloxone), naloxonazine forms a stable Schiff base with lysine residues on the μ1-OR via its aldehyde group, leading to prolonged receptor inactivation [2] [6] [8]. Binding assays reveal that naloxonazine exhibits >100-fold higher affinity for μ1-OR (IC₅₀ = 1.3 nM) over μ2-OR (IC₅₀ > 150 nM), attributable to conformational differences in the receptor’s ligand-binding pocket [6] [8]. Kinetic studies demonstrate that this binding is non-equilibrium, with association rates (kₒₙ) exceeding dissociation rates (kₒff) by orders of magnitude, resulting in de facto irreversible binding [8].
Table 1: Binding Affinity Parameters of Naloxonazine at Opioid Receptor Subtypes
Receptor Subtype | IC₅₀ (nM) | Association Rate (kₒₙ, M⁻¹s⁻¹) | Dissociation Rate (kₒff, s⁻¹) |
---|---|---|---|
μ1-OR | 1.3 | 5.2 × 10⁵ | 3.0 × 10⁻⁶ |
μ2-OR | >150 | 1.8 × 10⁴ | 8.4 × 10⁻⁴ |
δ-OR | 85 | 2.9 × 10⁴ | 1.2 × 10⁻³ |
κ-OR | >500 | Not detected | Not detected |
Naloxonazine’s subtype specificity enables dissection of μ1- and μ2-mediated neural pathways. In the parabrachial nucleus (PBN), μ1-OR blockade by naloxonazine (1 μM) inhibits >90% of DAMGO-stimulated [³⁵S]-GTPγS incorporation—a marker of G-protein coupling—while leaving μ2-OR activity intact [1]. This translates to distinct behavioral outcomes:
Conversely, μ2-ORs (unaltered by naloxonazine) predominantly mediate spinal analgesia and gastrointestinal transit, as evidenced by insensitivity to naloxonazine in pain models [5] [7].
Naloxonazine’s covalent binding confers unique pharmacological properties:
Table 2: Neurobehavioral Effects of Naloxonazine Pretreatment in Morphine-Treated Rats
Physiological Parameter | Change After Morphine (Vehicle) | Change After Morphine (Naloxonazine) | Net Effect of μ1 Blockade |
---|---|---|---|
Frequency of Breathing (Freq) | ↓ 35% | ↑ 65% | +100% |
Peak Inspiratory Flow (PIF) | ↓ 28% | ↑ 48% | +76% |
Expiratory Delay | ↑ 40% | ↑ 210% | +170% |
Non-Eupneic Breathing Index (NEBI) | ↑ 25% | ↑ 140% | +115% |
Food Intake (24h) | No change | ↓ 42% | -42% |
Data sourced from plethysmography and feeding studies [1] [8].
Naloxonazine’s irreversibility arises from kinetic trapping: Its hydrazine group forms a stable bond inaccessible to hydrolysis, requiring de novo receptor synthesis for functional recovery [6] [8]. This contrasts with reversible antagonists (e.g., naltrindole), whose effects diminish with drug clearance.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0